molecular formula C11H13NO4 B107361 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide CAS No. 153277-41-9

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide

Cat. No. B107361
M. Wt: 223.22 g/mol
InChI Key: ZVCDSMMCVQXTQN-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide is a chemical of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex reactions that can provide a framework for the synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide. For instance, the paper titled "Cascade reactions: a new synthesis of 2-benzofuran-2-ylacetamides by sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols" describes a general and efficient synthesis method for 2-benzofuran-2-ylacetamides, which could potentially be adapted for the synthesis of the target compound . Additionally, the paper "New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol" discusses a new reagent that could be relevant for introducing the N-methoxy-N-methyl-amide functionality into the target molecule .

Molecular Structure Analysis

The molecular structure of related acetamides has been studied, providing insights into the conformation and stereochemistry of such compounds. For example, the paper "2-acetamido-N-benzyl-2-(methoxyamino)acetamides: functionalized amino acid anticonvulsants" examines the crystal structure of similar acetamide derivatives, revealing information about the conformation of the amide groups and the presence of hydrogen bonding . This information can be extrapolated to predict the molecular structure and potential interactions of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is crucial for understanding the chemical behavior of the target compound. The synthesis and reactions of related compounds, such as those described in the papers "Synthèse et mercaptolyse du méthyl-2-acétamido-5,6-di-O-benzyl-2-désoxy-3-O-[d-1-(methoxycarbonyl)éthyl]-β-d-glucofuranoside" and "Stereochemical Studies. XXXI. Total Synthesis of Several D-Pentose Derivatives. Stereochemical Courses of the Synthesis of Four Methyl 2, 3-Anhydro-5-O-benzyl-D-pentofuranosides from L-Glutamic Acid and Their Reactions with Nucleophiles," provide a basis for predicting how the target compound might react under various conditions .

Physical and Chemical Properties Analysis

While the papers do not directly provide data on the physical and chemical properties of 2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide, they do offer information on similar compounds that can be used to infer properties such as solubility, melting point, and stability. For instance, the stability of the reagent discussed in paper and the structural analysis in paper can help predict the stability and solubility of the target compound.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-methylacetamide and N,N-dimethylacetamide, have been extensively studied for their biological and toxicological effects. These compounds are of commercial importance and have seen considerable research interest due to their diverse biological responses and usage in various applications. The research conducted over the years has significantly enhanced our understanding of the biological consequences of exposure to these chemicals. Such studies are crucial for assessing the safety and potential therapeutic applications of acetamide derivatives in human health (Kennedy, 2001).

Synthetic Procedures and Biological Interest of Benzazoles

Benzazoles and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole and others, which display cytotoxic activities and inhibit cell proliferation. The chemical synthesis and modifications of benzazoles, including the introduction of various functional groups, are crucial for the development of new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Halogenated By-products of Phenolic Compounds

The study of phenolic compounds, including their halogenated by-products, is significant due to their biological activities and potential environmental impact. Compounds containing phenolic hydroxyl groups can readily react with free chlorine, yielding halogenated derivatives. These derivatives are more stable and persistent than their parent compounds, necessitating further research to understand their toxicity and environmental behavior (Haman et al., 2015).

Future Directions

: Ren, H., & Miao, Z.-C. (2021). The crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 481–483. DOI: 10.1515/ncrs-2021-0081

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(14-2)11(13)6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCDSMMCVQXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC2=C(C=C1)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide

Synthesis routes and methods

Procedure details

Thionyl chloride (39.6 g) and a drop of dimethylformamide were added to a solution of benzo(1,3)dioxol-5-yl-acetic acid (30.0 g) in toluene (200 ml) and then the mixture was stirred for 2.5 hours at 60° C., after distilling out the solvent, to yield unpurified benzo(1,3)dioxol-5-yl-acetyl chloride. A solution of sodium hydroxide (20.0 g) in water (150 ml) was added to a solution of N,O-dimethylhydroxylamine hydrochloride (19.5 g) in toluene (200 ml) at 0° C., and further the unpurified benzo(1,3)dioxol-5-yl-acetyl chloride was added thereto, and then the mixture was stirred for 3 hours. The reaction mixture was extracted with toluene and dried over anhydrous magnesium sulfate, and from which the solvent was evaporated to yield unpurified 2-benzo(1,3)dioxol-5-yl-N-methoxy-N-methylacetoamide (35.4 g).
Quantity
39.6 g
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reactant
Reaction Step One
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30 g
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reactant
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200 mL
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0 (± 1) mol
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solvent
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20 g
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Reaction Step Two
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19.5 g
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reactant
Reaction Step Two
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Quantity
150 mL
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solvent
Reaction Step Two
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200 mL
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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